N-(2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide
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Overview
Description
N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]-2-PHENOXYACETAMIDE is an organic compound that belongs to the class of phenylmorpholines These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]-2-PHENOXYACETAMIDE typically involves multiple steps. One common method is the Suzuki cross-coupling reaction, which is used to form carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]-2-PHENOXYACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets. One of the primary targets is DNA-dependent protein kinase, which is involved in the repair of DNA double-strand breaks. By inhibiting this kinase, the compound can interfere with the DNA repair process, potentially leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfan-yl}-4-methoxy-phenyl)-4-methyl-benzene-sulfonamide
- 2-(5-Chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl)amino-N-methylbenzamide
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine
Uniqueness
N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]-2-PHENOXYACETAMIDE is unique due to its specific structure, which allows it to effectively inhibit DNA-dependent protein kinase. This specificity makes it a valuable compound for research in DNA repair mechanisms and potential therapeutic applications.
Properties
Molecular Formula |
C16H18N4O3 |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C16H18N4O3/c21-15(12-23-14-4-2-1-3-5-14)19-13-10-17-16(18-11-13)20-6-8-22-9-7-20/h1-5,10-11H,6-9,12H2,(H,19,21) |
InChI Key |
IZBCFFBFUOPINO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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